Amprolium hydrochloride

Übersicht

Beschreibung

Amprolium ist eine organische Verbindung, die hauptsächlich als Kokzidiostatikum in der Geflügelhaltung eingesetzt wird. Es ist ein Thiaminanalogon, das den Transport von Thiamin hemmt, das für das Wachstum und Überleben von Kokzidien-Parasiten essentiell ist. Diese Verbindung wird in der Geflügelindustrie häufig zur Vorbeugung und Behandlung von Kokzidiose eingesetzt, einer parasitären Krankheit, die durch Eimeria-Arten verursacht wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Amprolium umfasst mehrere Schritte. Der Prozess beginnt mit der Kondensation von Ethoxymethylenmalonsäuredinitril mit Acetamidin unter Bildung eines substituierten Pyrimidins. Diese Reaktion beinhaltet wahrscheinlich die konjugierte Addition des Amidinnickstoffs an das Malonsäuredinitril, gefolgt vom Verlust von Ethoxid und anschließender Addition des verbleibenden Amidinnickstoffs an eines der Nitrile, was zur Bildung des Pyrimidins führt. Das Nitril wird dann zum entsprechenden Aminomethylverbindung reduziert. Die vollständige Methylierung des Amins, gefolgt von der Verdrängung des aktivierten quartären Stickstoffs durch Bromidion, liefert das Schlüsselzwischenprodukt. Schließlich führt die Verdrängung des Halogens durch α-Picolin zu Amprolium .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Amprolium nach ähnlichen Synthesewegen, aber in größerem Maßstab hergestellt. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelzusammensetzung, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amprolium involves several steps. The process begins with the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide and subsequent addition of the remaining amidine nitrogen to one of the nitriles, leading to the formation of the pyrimidine. The nitrile is then reduced to the corresponding aminomethyl compound. Exhaustive methylation of the amine followed by displacement of the activated quaternary nitrogen by bromide ion affords the key intermediate. Finally, displacement of the halogen by α-picoline yields amprolium .

Industrial Production Methods

In industrial settings, amprolium is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Stability Under Thermal and Storage Conditions

Amprolium hydrochloride demonstrates stability in feed matrices but degrades under extreme conditions:

-

Feed stability : Retains 95–101% recovery after 3 months at 25°C/60% RH, but loses 12% under accelerated conditions (40°C/75% RH) .

-

Thermal decomposition : Pelleting at 85°C causes minimal degradation, confirming suitability for feed processing .

Table 2: Stability in Poultry Feed

| Condition | Recovery Rate (%) |

|---|---|

| 25°C/60% RH (3 months) | 101 |

| 40°C/75% RH (4 weeks) | 88 |

Degradation Pathways

-

Oxidative degradation : Reacts with strong oxidizing agents, though specific decomposition products remain uncharacterized .

-

Hydrolysis : Stable in aqueous solutions (pH 7.2) at 10 mg/mL, with no reported hydrolysis under ambient conditions .

Adsorption and Environmental Interactions

This compound binds efficiently to biosorbents like Dolomiaea costus roots via electrostatic interactions:

-

Optimal adsorption : Achieved at pH 3.6, with 83% removal efficiency and a maximum capacity of 18.6 mg/g .

-

Kinetics : Follows pseudo-second-order model (R² = 0.999), indicating chemisorption .

Table 3: Adsorption Isotherm Parameters

| Parameter | Value |

|---|---|

| Freundlich constant (Kf) | 4.72 mg/g |

| Thermodynamic ΔG | -4.12 kJ/mol (spontaneous) |

| ΔH | -25.3 kJ/mol (exothermic) |

Interaction with Thiamine Pathways

As a structural analogue of thiamine, Amprolium competitively inhibits thiamine uptake in coccidia, disrupting carbohydrate synthesis . This coccidiostatic action is reversible with thiamine supplementation .

Wissenschaftliche Forschungsanwendungen

Poultry

Amprolium is extensively utilized in poultry farming to manage coccidiosis, a significant disease caused by Eimeria parasites. The compound can be administered through feed or drinking water, allowing for flexible application methods.

- Efficacy Studies : A meta-analysis conducted on various anticoccidial sensitivity trials revealed that amprolium significantly reduced the feed conversion ratio from 1.88 to 1.65 and increased average daily gain from 41.2 g to 46.7 g in infected birds . These results underscore its effectiveness in mitigating the negative impacts of coccidiosis on poultry performance.

Cattle and Sheep

Amprolium has also been employed in controlling coccidiosis in cattle and sheep, often included in feed formulations to prevent outbreaks during high-risk periods .

- Clinical Trials : Research indicates that amprolium is effective at low doses for prevention and higher doses for treatment, showing significant reductions in oocyst counts in infected animals .

Formulation and Administration

Amprolium is typically formulated as a premix or additive in animal feed, with recommended concentrations ranging from 40 to 250 g/t depending on the species and combination with other compounds like ethopabate .

- Stability Studies : Stability assessments have shown that amprolium maintains its integrity under various storage conditions, further supporting its use in long-term feeding programs .

Safety and Regulatory Status

The safety profile of amprolium has been evaluated extensively. The European Food Safety Authority (EFSA) has assessed the maximum levels of cross-contamination to ensure consumer safety regarding antimicrobial resistance .

- Toxicological Studies : Long-term studies have established a no observed adverse effect level (NOAEL) for amprolium at 20 mg/kg body weight/day, reinforcing its safety when used as directed .

Efficacy in Rabbits

A study involving rabbits demonstrated that treatment with this compound significantly reduced oocyst counts from 149,000 to approximately 3,310 following treatment, indicating its effectiveness against clinical coccidiosis .

Meta-analysis of Field Trials

In a comprehensive meta-analysis involving multiple field trials across different regions, amprolium was shown to consistently improve growth performance metrics in poultry while effectively controlling Eimeria infections, affirming its role as a critical tool in veterinary medicine .

Data Summary Table

| Application Area | Species | Dosage Range | Key Findings |

|---|---|---|---|

| Poultry | Chickens | 125 mg/kg feed | Reduced FCR from 1.88 to 1.65 |

| Cattle | Cattle | 40-250 g/t | Effective prevention during high-risk periods |

| Sheep | Sheep | 40-250 g/t | Significant reduction in oocyst counts |

| Rabbits | Rabbits | 1000 ppm | Oocyst counts reduced from 149,000 to 3,310 |

Wirkmechanismus

Amprolium acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes with thiamine for absorption by the Eimeria parasites, effectively blocking thiamine uptake. This inhibition prevents the parasites from synthesizing carbohydrates, leading to their starvation and death. The thiamine transport system in the parasites is more sensitive to amprolium than that of the host, making it a safe and effective coccidiostat .

Vergleich Mit ähnlichen Verbindungen

Amprolium ist unter den Kokzidiostatika einzigartig aufgrund seines spezifischen Wirkmechanismus als Thiamin-Antagonist. Ähnliche Verbindungen umfassen:

Pyrithiamine: Ein weiterer Thiamin-Antagonist, der die Veresterung von Thiamin mit Phosphorsäure hemmt.

Oxythiamine: Hemmt das Thiamin-Coenzym-Cocarboxylase.

Sulfonamide: Werden oft in Verbindung mit Amprolium eingesetzt, da sie bei der Vorbeugung von Kokzidiose synergistische Wirkungen entfalten

Die Einzigartigkeit von Amprolium liegt in seiner hohen Spezifität für das Thiamin-Transportsystem der Eimeria-Parasiten, was es besonders effektiv in der Schizogoniephase des Lebenszyklus des Parasiten macht .

Biologische Aktivität

Amprolium hydrochloride is a synthetic coccidiostat primarily used in veterinary medicine to prevent and treat coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This compound has garnered attention due to its unique mechanism of action, safety profile, and efficacy in poultry and livestock. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.

Amprolium acts as a thiamine antagonist , competing with thiamine (vitamin B1) for uptake by coccidian parasites. By blocking thiamine receptors, amprolium effectively deprives these parasites of a crucial nutrient necessary for their metabolism and growth. This competitive inhibition leads to impaired energy production and ultimately the death of the parasites .

Key Features of this compound

| Feature | Details |

|---|---|

| Chemical Formula | C₁₄H₁₉ClN₄ |

| Molecular Weight | 278.78 g/mol |

| Solubility | Freely soluble in water; slightly soluble in ethanol |

| Administration Route | Oral |

| LD50 (Chicken) | 5.1 g/kg (single oral dose) |

Pharmacokinetics

Amprolium is rapidly absorbed and eliminated from the body, primarily through the kidneys. It has a short half-life, which necessitates consistent dosing to maintain effective levels in the bloodstream. The recommended dosages for poultry are typically around 125 mg/kg of feed for prevention and treatment .

Efficacy Against Coccidia

Amprolium is particularly effective against several Eimeria species, including:

- Eimeria tenella

- Eimeria necatrix

- Eimeria acervulina

These species are responsible for significant economic losses in poultry production due to their impact on growth rates and feed efficiency .

Comparative Efficacy Data

| Eimeria Species | Effective Concentration (μg/ml) | Comments |

|---|---|---|

| E. tenella | 100 | Most susceptible species |

| E. necatrix | 200 | High pathogenicity |

| E. acervulina | 150 | Commonly found in poultry |

Study 1: Efficacy in Chickens

A study conducted by the European Food Safety Authority (EFSA) assessed the efficacy of this compound in controlling coccidiosis in chickens for fattening and laying. Results indicated significant reductions in intestinal lesions associated with coccidial infections when administered at a dose of 125 mg/kg .

Study 2: Safety Profile

Research has demonstrated that amprolium can be safely administered at doses significantly higher than recommended without adverse effects. This wide margin of safety makes it one of the preferred options for managing coccidiosis in poultry .

Study 3: Resistance Development

Despite its effectiveness, continuous use of amprolium has led to concerns about the development of resistance among coccidian populations. Monitoring and rotation with other anticoccidials are recommended to mitigate this risk .

Eigenschaften

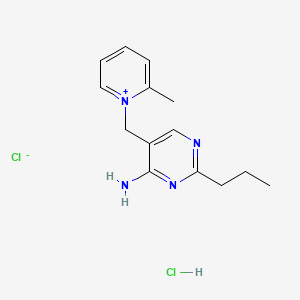

IUPAC Name |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3053-18-7 | |

| Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0045547 | |

| Record name | Amprolium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Amprolium hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-88-2, 3053-18-7, 121-25-5 | |

| Record name | Amprolium hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprolium hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | amprolium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amprolium hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amprolium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amprolium hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amprolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CO6N199Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.